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12-(1H-imidazol-2-yl)dodecanoic acid

P450 BM3 flavocytochrome mixed inhibition

12-(1H-imidazol-2-yl)dodecanoic acid (also referred to as ω-imidazolyl-dodecanoic acid or C12 azole) is a synthetic fatty acid derivative belonging to the ω-imidazolyl carboxylic acid series. It functions as a type II ligand that coordinates directly to the heme iron of cytochrome P450 enzymes, serving as a mechanistic probe for fatty acid hydroxylases.

Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
Cat. No. B1194976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(1H-imidazol-2-yl)dodecanoic acid
Synonyms12-IDA cpd
12-imidazolyldodecanoic acid
Molecular FormulaC15H26N2O2
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)CCCCCCCCCCCC(=O)O
InChIInChI=1S/C15H26N2O2/c18-15(19)11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h12-13H,1-11H2,(H,16,17)(H,18,19)
InChIKeyBLVRQRHDMLAEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-(1H-imidazol-2-yl)dodecanoic Acid: A Chain-Length-Dependent Cytochrome P450 Mechanistic Probe for Isoform-Selective Inhibition Studies


12-(1H-imidazol-2-yl)dodecanoic acid (also referred to as ω-imidazolyl-dodecanoic acid or C12 azole) is a synthetic fatty acid derivative belonging to the ω-imidazolyl carboxylic acid series. It functions as a type II ligand that coordinates directly to the heme iron of cytochrome P450 enzymes, serving as a mechanistic probe for fatty acid hydroxylases [1]. Its 12-carbon chain provides a distinct pharmacophore length that differentiates it from shorter-chain analogs in terms of both inhibitory potency and isoform selectivity, making it a critical tool in P450 structure-function studies [2].

Why 12-(1H-imidazol-2-yl)dodecanoic Acid Cannot Be Replaced by Other ω-Imidazolyl Fatty Acids in P450 Research


Generic substitution among ω-imidazolyl fatty acids fails because inhibitory potency and binding affinity are not monotonic functions of chain length. For flavocytochrome P450 BM3, the C12 compound (Kic = 1.35 μM) is approximately 5.6-fold more potent than the C11 analog (Kic = 7.5 μM) but 1.5-fold less potent than the C10 analog (Kic = 0.9 μM), demonstrating a pronounced parity effect where odd-chain-length compounds are disfavored [1]. Conversely, for human CYP2E1, the C12 compound exhibits the highest binding affinity (KD = 1.8 μM) among all chain-length analogs tested, with progressively weaker binding for C10 and C8, and no detectable binding for C6 up to 230 μM [2]. This isoform-dependent reversal of chain-length selectivity means that data obtained with any single analog cannot be extrapolated to another, and the choice of chain length must be matched to the specific P450 isoform under investigation.

Quantitative Comparator Evidence for 12-(1H-imidazol-2-yl)dodecanoic Acid in Cytochrome P450 Research and Procurement Decisions


P450 BM3 Mixed Inhibition: C12 Outperforms C11 by 5.6-Fold but a Parity Effect Favors C10

In a direct head-to-head comparison of ω-imidazolyl carboxylic acids (C10–C12) against laurate oxidation by P450 BM3, 12-(imidazolyl)dodecanoic acid exhibited a competitive inhibition constant (Kic) of 1.35 μM and an uncompetitive inhibition constant (Kiu) of 6.9 μM. This represents a 5.6-fold improvement in competitive potency over 11-(imidazolyl)undecanoic acid (Kic = 7.5 μM, Kiu = 16 μM), but is 1.5-fold weaker than 10-(imidazolyl)decanoic acid (Kic = 0.9 μM, Kiu = 5.7 μM). All three compounds are mixed inhibitors that increase Km and decrease kcat for laurate oxidation [1].

P450 BM3 flavocytochrome mixed inhibition chain-length parity

CYP2E1 Spectral Binding Affinity: C12 Exhibits the Highest Affinity Among All ω-Imidazolyl Fatty Acid Analogs Tested

Titration experiments with purified human CYP2E1 revealed that ω-imidazolyl-dodecanoic acid (C12) has the highest binding affinity among the series with a KD of 1.8 μM. Spectral binding affinities decrease with shorter chain lengths for the decanoic (C10) and octanoic (C8) compounds. The hexanoic analog (C6) produced no observable spectral shift at concentrations up to 230 μM (230 times the protein concentration), establishing a minimum chain-length threshold for CYP2E1 binding [1]. Although the exact KD values for C10 and C8 are not numerically reported in the publicly available abstract and text, the rank order is unequivocally C12 > C10 > C8 ≫ C6 (no binding).

CYP2E1 type II ligand spectral titration chain-length dependence

Spectrophotometric Heme-Iron Dissociation Constants in P450 BM3: C12 Binds 3.4-Fold Tighter Than C11 and Is Allosterically Modulated by Laurate and NADP+

Direct spectrophotometric titration of oxidized P450 BM3 heme iron yielded dissociation constants (Kd) of 8 μM for the C12 azole, 27 μM for the C11 azole, and <0.2 μM for the C10 azole—too tight for absolute determination [1]. Thus C12 binds 3.4-fold more tightly than C11. Crucially, the C12 Kd is allosterically modulated: laurate (the native substrate) tightens binding to 4.7 μM, and NADP+ binding in the reductase domain further reduces the Kd to 2.7 μM, an effect abolished in the FMN-deficient mutant W574D [1]. This NADP+-dependent tightening is not reported for the C11 analog.

heme coordination allosteric modulation dissociation constant NADP+

Cross-Isoform Selectivity Reversal: C12 Is the Only Analog with Anti-Correlated Affinity Between BM3 and CYP2E1

Integration of data from the BM3 study [1] and the CYP2E1 study [2] reveals a striking isoform-dependent reversal: in P450 BM3, the rank order of inhibitory potency is C10 (Kic 0.9 μM) > C12 (Kic 1.35 μM) > C11 (Kic 7.5 μM), whereas in CYP2E1, the binding affinity rank order is C12 (KD 1.8 μM) > C10 > C8. The C12 compound is thus unique as the high-affinity ligand for human CYP2E1 while maintaining intermediate potency for the bacterial BM3 enzyme. No other chain-length analog occupies this position in both selectivity hierarchies.

isoform selectivity P450 BM3 CYP2E1 chain-length reversal

Structural Biology Resource: C12 Is Co-Crystallized with Both P450 BM3 and CYP2E1, Enabling Direct Comparative Structural Analysis

The C12 ω-imidazolyl-dodecanoic acid ligand has been successfully co-crystallized with human CYP2E1, yielding the structure deposited as PDB 3LC4 at 3.1 Å resolution, with the imidazole nitrogen directly coordinated to the heme iron [1]. Shorter-chain analogs were also crystallized: the C10 analog with CYP2E1 (PDB 3GPH, 2.7 Å) and the C8 analog (PDB 3KOH, 2.9 Å). In P450 BM3, the C12 compound was studied in the crystal structure of inhibitor-bound BM3 heme domain, revealing an open substrate-access channel conformation [2]. Having crystal structures of the same ligand scaffold across both a human and a bacterial P450 enables unprecedented direct comparison of fatty acid binding modes, carboxylate anchoring, and active-site conformational changes.

crystal structure PDB CYP2E1 P450 BM3 heme coordination

Recommended Research Application Scenarios for 12-(1H-imidazol-2-yl)dodecanoic Acid Based on Quantitative Differentiation Evidence


P450 BM3 Allosteric Communication Studies Exploiting the NADP+-Dependent Kd Shift of the C12 Azole

The C12 compound is the preferred ligand for investigating interdomain allosteric communication in the flavocytochrome P450 BM3 system. Its basal heme Kd of 8 μM is reduced to 2.7 μM upon NADP+ binding in the reductase domain—a 3.0-fold tightening that is abolished in the FMN-deficient W574D mutant [1]. This dynamic range is uniquely suited for spectroscopic and kinetic assays probing the molecular basis of domain-domain signal transduction, as neither the C10 analog (basal Kd < 0.2 μM, too tight for facile displacement) nor the C11 analog (Kd 27 μM, ~3.4-fold weaker) provides comparable experimental resolution of allosteric effects.

CYP2E1 Structural and Biophysical Characterization Using the Highest-Affinity ω-Imidazolyl Fatty Acid Ligand

For crystallographic and biophysical studies of human CYP2E1, the C12 ω-imidazolyl-dodecanoic acid is the optimal ligand choice. Its KD of 1.8 μM is the lowest among all ω-imidazolyl fatty acids tested (C10, C8, and C6), enabling saturation of the enzyme at the lowest concentrations [2]. This property is especially critical for crystallization trials, where protein concentrations are in the millimolar range and low-affinity ligands fail to achieve full occupancy. The C12 compound also induces the active-site conformational change (Phe298 rotation) that merges the active site with an adjacent void, a structural feature of functional significance for medium- and long-chain fatty acid metabolism [2].

Comparative P450 Isoform Selectivity Profiling Using the Cross-Isoform Affinity Reversal of the C12 Probe

The C12 ω-imidazolyl-dodecanoic acid is the only analog that simultaneously serves as a high-affinity ligand for human CYP2E1 (KD 1.8 μM, rank 1) and an intermediate-potency inhibitor of bacterial P450 BM3 (Kic 1.35 μM, rank 2) [1][2]. This unique position in both selectivity hierarchies makes it an essential reference compound for laboratories developing isoform-selective chemical probes, performing cross-species P450 comparisons, or benchmarking engineered P450 variants. Data obtained with C10 or C11 alone would misrepresent the selectivity landscape, as C10 is BM3-selective and C11 is a weak ligand for both isoforms.

Mixed Inhibition Mechanism Studies of Fatty Acid Hydroxylases Using the Well-Characterized C12 Inhibitor Parameters

Among the C10–C12 ω-imidazolyl carboxylic acid series, the C12 compound provides the most thoroughly characterized mixed inhibition profile against P450 BM3, with independently determined competitive (Kic = 1.35 μM) and uncompetitive (Kiu = 6.9 μM) constants, plus substrate-dependent Kd modulation data [1]. These parameters are essential for constructing quantitative kinetic models of P450 inhibition and for computational docking studies that require experimentally validated affinity benchmarks. The even-chain-length C12 compound avoids the anomalous parity-dependent penalty that afflicts the odd-chain C11 analog, ensuring that structure-activity relationships are not confounded by chain-length parity artifacts [1].

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